

Synthesis and characterization of 5-Cyclobutyl-5-phenylhydantoin

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Compound of Interest

Compound Name: 5-Cyclobutyl-5-phenylhydantoin

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An In-Depth Technical Guide to the Synthesis and Characterization of **5-Cyclobutyl-5-phenylhydantoin**

Abstract

Hydantoin and its derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of pharmacological activities including anticonvulsant, antiarrhythmic, and antitumor properties. [1][2][3] The 5,5-disubstituted hydantoin scaffold, in particular, allows for fine-tuning of steric and electronic properties to optimize biological targets. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of a novel derivative, **5-Cyclobutyl-5-phenylhydantoin**. We will explore the venerable Bucherer-Bergs reaction as the synthetic route of choice, delving into the mechanistic underpinnings that govern its efficiency. Furthermore, this whitepaper establishes a robust analytical workflow employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unequivocally confirm the structure and purity of the target compound. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the synthesis and analysis of this important class of heterocyclic compounds.

Introduction: The Hydantoin Scaffold

The imidazolidine-2,4-dione, commonly known as the hydantoin ring, is a privileged scaffold in drug discovery. Its structure features two carbonyl groups and two nitrogen atoms, providing a rich array of hydrogen bond donors and acceptors.[3] This allows for potent and specific

interactions with biological macromolecules. The C-5 position of the hydantoin ring is particularly amenable to substitution, enabling the creation of diverse chemical libraries for screening. The introduction of a cyclobutyl and a phenyl group at this position creates a chiral center with a unique three-dimensional profile, combining a rigid aromatic system with a flexible aliphatic ring, a motif of significant interest for exploring new structure-activity relationships (SARs).

Synthetic Strategy: The Bucherer-Bergs Reaction

For the synthesis of 5,5-disubstituted hydantoins from a ketone precursor, the Bucherer-Bergs reaction is an efficient and atom-economical choice.^{[1][4]} This one-pot, multicomponent reaction combines a ketone (cyclobutyl phenyl ketone), a cyanide source (potassium cyanide), and a source of ammonia and carbon dioxide (ammonium carbonate) to construct the hydantoin ring.^{[5][6]}

Mechanistic Rationale

The choice of the Bucherer-Bergs reaction is predicated on its reliability and straightforward execution.^[4] The reaction proceeds through a well-established mechanism, ensuring a high probability of success.

- **Cyanohydrin Formation:** The reaction initiates with the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of cyclobutyl phenyl ketone. This is a reversible step that forms a cyanohydrin intermediate.
- **Aminonitrile Formation:** Ammonia, generated in situ from the decomposition of ammonium carbonate, reacts with the cyanohydrin. The hydroxyl group is displaced by an amino group in an SN2-type reaction, yielding a crucial α -aminonitrile intermediate.^[5]
- **Cyclization:** The nitrogen atom of the aminonitrile performs a nucleophilic addition to carbon dioxide (also from ammonium carbonate), forming a cyano-carbamic acid.^[5] This intermediate undergoes a rapid intramolecular cyclization.
- **Rearrangement:** The resulting 5-imino-oxazolidin-2-one tautomerizes to the more thermodynamically stable 5,5-disubstituted hydantoin product.^{[5][7]}

The following diagram illustrates the mechanistic pathway:

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Bucherer-Bergs reaction pathway for 5-Cyclobutyl-5-phenylhydantoin.

Experimental Protocol: Synthesis

This protocol is a self-validating system. Successful synthesis will yield a crystalline solid whose identity and purity are confirmed by the characterization methods outlined in Section 3.

Reagents & Equipment:

- Cyclobutyl phenyl ketone
- Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
- Ammonium carbonate ((NH₄)₂CO₃)
- Ethanol (EtOH)

- Deionized water (H_2O)
- Hydrochloric acid (HCl), concentrated
- Round-bottom flask with reflux condenser
- Heating mantle with magnetic stirrer
- Standard laboratory glassware for workup and recrystallization
- Personal Protective Equipment (PPE): Lab coat, safety glasses, and cyanide-rated gloves are mandatory. All operations involving KCN must be performed in a certified chemical fume hood. A cyanide antidote kit should be available.

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine cyclobutyl phenyl ketone (1 equiv.), potassium cyanide (1.5 equiv.), and ammonium carbonate (2.5 equiv.).
 - Causality Note: Using an excess of KCN and $(\text{NH}_4)_2\text{CO}_3$ drives the equilibrium towards the formation of the aminonitrile intermediate and ensures a sufficient supply of ammonia and carbon dioxide for the cyclization step.[\[5\]](#)
- Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask until the solids are sufficiently submerged to allow for effective stirring.
 - Causality Note: The ethanol/water solvent system is crucial. It dissolves the organic ketone while also solubilizing the inorganic salts, creating a homogenous reaction environment necessary for this multicomponent reaction.[\[4\]](#)
- Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup - Quenching: After cooling the reaction mixture to room temperature, carefully and slowly acidify the solution with concentrated HCl in the fume hood. The pH should be

adjusted to ~1-2. This step neutralizes any unreacted cyanide and protonates the hydantoin, causing it to precipitate.

- Trustworthiness Note: Acidification must be done slowly and in a well-ventilated hood as it will generate toxic HCN gas from the excess cyanide.
- Isolation: Cool the acidified mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crude solid product by vacuum filtration, washing the filter cake with cold water.
- Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield pure **5-Cyclobutyl-5-phenylhydantoin** as a white crystalline solid. Dry the product under vacuum.

Structural Characterization and Data Analysis

Unequivocal structural confirmation is paramount. The following workflow outlines the analytical techniques used to validate the identity and purity of the synthesized compound.

```
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```

Integrated workflow from synthesis to final structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra should be recorded in a deuterated solvent such as DMSO-d₆, which can solubilize the hydantoin and has exchangeable protons that do not interfere with the N-H signals.

Expected ¹H NMR Data (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10.5	Singlet, broad	1H	NH-1
~8.3	Singlet, broad	1H	NH-3
7.3 - 7.5	Multiplet	5H	Aromatic CH
2.1 - 2.3	Multiplet	1H	Cyclobutyl CH
1.8 - 2.0	Multiplet	4H	Cyclobutyl CH ₂

| 1.6 - 1.8 | Multiplet | 2H | Cyclobutyl CH₂ |

Expected ¹³C NMR Data (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)	Assignment
~177	C=O (C4)
~156	C=O (C2)
~140	Aromatic Quaternary C
~128.5	Aromatic CH (ortho, meta)
~126	Aromatic CH (para)
~68	Quaternary C5
~40	Cyclobutyl CH
~25	Cyclobutyl CH ₂

| ~17 | Cyclobutyl CH₂ |

Note: The broadness of the N-H signals is due to quadrupole broadening and potential hydrogen exchange.[8] The two distinct carbonyl signals in the ¹³C NMR are characteristic of the hydantoin ring.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The sample is typically analyzed as a KBr pellet.

Expected IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3300	Medium, Broad	N-H Stretching
3000 - 3100	Weak	Aromatic C-H Stretching
2850 - 2980	Medium	Aliphatic C-H Stretching
~1770	Strong, Sharp	C=O Asymmetric Stretching (C4)
~1720	Strong, Sharp	C=O Symmetric Stretching (C2)

| ~1600 | Medium | Aromatic C=C Bending |

Causality Note: The presence of two distinct carbonyl peaks is a hallmark of the hydantoin structure, arising from the symmetric and asymmetric stretching vibrations of the two C=O groups within the five-membered ring.[8][9] The broad N-H stretch is indicative of hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and provides evidence of its molecular formula. Electrospray Ionization (ESI) is a suitable method.

Expected Mass Spectrometry Data:

Parameter	Value
Molecular Formula	C ₁₃ H ₁₄ N ₂ O ₂
Molecular Weight	230.26 g/mol
Expected [M+H] ⁺	m/z 231.11

| Expected [M+Na]⁺ | m/z 253.09 |

The observation of a strong signal corresponding to the protonated molecule ([M+H]⁺) at m/z 231.11 would provide powerful confirmation of the successful synthesis of **5-Cyclobutyl-5-phenylhydantoin**.^[10]

Conclusion

This guide has detailed a robust and reliable pathway for the synthesis and characterization of **5-Cyclobutyl-5-phenylhydantoin**. By employing the Bucherer-Bergs reaction, the target molecule can be synthesized efficiently in a single pot from commercially available starting materials. The causality behind each experimental step has been explained to empower researchers with a deeper understanding of the process. The comprehensive characterization workflow, utilizing NMR, IR, and MS, provides a self-validating system to ensure the unequivocal identification and high purity of the final product. The methodologies and data presented herein serve as a foundational reference for scientists engaged in the exploration of novel hydantoin derivatives for pharmaceutical and agrochemical applications.

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